Specific Scientific Field: Bioscience, Biotechnology, and Biochemistry.
Summary of the Application: Isovaleronitrile is a volatile compound that is co-induced with its precursor, l-leucine, by herbivory in the common evening primrose.
Methods of Application or Experimental Procedures: The volatile emission of isovaleronitrile was studied using gas chromatography/mass spectrometry, chemical synthesis, and incorporation assays using deuterium-labeled l-leucine.
Results or Outcomes: Behavioral assays revealed that the predatory blue shield bug showed a strong preference for herbivore-infested leaves, their volatiles, and isovaleronitrile in laboratory conditions.
Specific Scientific Field: Biochemistry.
Results or Outcomes: The successful synthesis of arylacetonitrilase using isovaleronitrile demonstrates the potential of this compound in enzyme production and biotechnological applications.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: Isovaleronitrile has been used in the electrolysis of leucine, an amino acid. This process is part of a broader field of research into the chemical properties and reactions of amino acids.
Results or Outcomes: The successful electrolysis of leucine using isovaleronitrile demonstrates the potential of this compound in organic chemistry and amino acid research.
Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile characterized by the chemical formula and a molecular weight of 99.13 g/mol. This compound consists of a 2-methylpropane backbone with a cyano group (-C≡N) attached at the first carbon position. Isovaleronitrile is a colorless to pale yellow liquid with a pungent odor, and it is soluble in organic solvents such as ethanol and ether, but only sparingly soluble in water . It is recognized for its role as a plant metabolite and can be found in various natural sources, including certain fruits and vegetables .
Currently, there is no extensive research on the specific mechanism of action of isovaleronitrile in biological systems.
Isovaleronitrile is a flammable liquid and should be handled with care. It is considered a mild irritant and can be harmful upon inhalation, ingestion, or skin contact.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical transformations.
Isovaleronitrile has been studied for its biological activity, particularly its role as a plant metabolite. Some research suggests that it may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation. Additionally, nitriles like isovaleronitrile are often involved in metabolic pathways that can influence plant growth and development .
Several methods exist for synthesizing isovaleronitrile:
These methods reflect the compound's accessibility for research and industrial applications.
Isovaleronitrile finds applications across various fields:
Isovaleronitrile shares structural similarities with several other nitriles. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetonitrile | Smaller molecular size; commonly used as a solvent. | |
Valeronitrile | One carbon longer than isovaleronitrile; used similarly as an intermediate. | |
Butyronitrile | Used in organic synthesis; one carbon shorter than isovaleronitrile. |
Isovaleronitrile's uniqueness lies in its specific branching structure, which influences its physical properties and reactivity compared to linear or less branched nitriles like acetonitrile or butyronitrile. Its distinct flavor profile also differentiates it from other similar compounds, making it valuable in flavoring applications .
Flammable;Acute Toxic;Irritant